molecular formula C9H7ClN2O B3354882 4-Chloro-2-(1H-imidazol-1-yl)phenol CAS No. 61292-68-0

4-Chloro-2-(1H-imidazol-1-yl)phenol

Cat. No.: B3354882
CAS No.: 61292-68-0
M. Wt: 194.62 g/mol
InChI Key: RYUORQLHTYZCJV-UHFFFAOYSA-N
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Description

4-Chloro-2-(1H-imidazol-1-yl)phenol (CAS: 61292-68-0) is a heterocyclic compound with the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol . Structurally, it features a phenol ring substituted with a chlorine atom at the 4-position and an imidazole group at the 2-position. The imidazole moiety confers basicity and hydrogen-bonding capabilities, while the phenolic hydroxyl group enhances solubility in polar solvents. This compound is of interest in coordination chemistry due to its ability to act as a ligand for metal ions, as demonstrated in copper(II) coordination polymers .

Properties

IUPAC Name

4-chloro-2-imidazol-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-1-2-9(13)8(5-7)12-4-3-11-6-12/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUORQLHTYZCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500822
Record name 4-Chloro-2-(1H-imidazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61292-68-0
Record name 4-Chloro-2-(1H-imidazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1H-imidazol-1-yl)phenol typically involves the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine. This one-pot synthesis method results in the formation of a tetra-substituted imidazole . The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the one-pot synthesis method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1H-imidazol-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary but generally involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. It is utilized in:

  • Ligand Formation : Acts as a ligand in coordination chemistry, forming complexes with transition metals.
  • Synthesis of Bioactive Molecules : Used in the development of pharmaceuticals and agrochemicals.

Biology

4-Chloro-2-(1H-imidazol-1-yl)phenol exhibits notable biological activities:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Studies indicate minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL for these pathogens .
  • Antioxidant Properties : The compound scavenges free radicals, thereby reducing oxidative stress. Its antioxidant activity has been evaluated through various assays, showing promising results compared to standard antioxidants .

Medicine

The therapeutic potential of this compound is being investigated for:

  • Infection Control : Its antimicrobial properties suggest applications in treating infections caused by resistant bacterial strains.
  • Oxidative Stress-related Conditions : The antioxidant activity positions it as a candidate for therapies targeting oxidative damage in diseases such as cancer and neurodegenerative disorders.

Industry

In industrial applications, this compound is explored for:

  • Material Development : Its chemical stability makes it suitable for creating new polymers and coatings.
  • Catalysis : The compound can act as a catalyst or precursor in various chemical reactions, enhancing efficiency in industrial processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition against E. coli and Pseudomonas aeruginosa, demonstrating its potential as an alternative to conventional antibiotics .

Case Study 2: Antioxidant Mechanism

Research focused on the mechanism of action of the compound's antioxidant properties revealed that it effectively inhibits lipid peroxidation and scavenges reactive oxygen species (ROS). This study supports its potential use in formulations aimed at reducing oxidative stress .

Data Tables

Application AreaSpecific UseFindings
ChemistryBuilding block for synthesisForms complexes with transition metals
BiologyAntimicrobial agentMIC values between 8–32 µg/mL against Gram-positive bacteria
MedicineTherapeutic agentPotential treatment for infections and oxidative stress
IndustryCatalystEnhances efficiency in chemical reactions

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1H-imidazol-1-yl)phenol involves its interaction with molecular targets and pathways within biological systems. The compound exhibits antimicrobial activity by disrupting the cell membranes of bacteria and fungi. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Molecular docking studies have shown that the compound binds to specific enzymes and receptors, further elucidating its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-2-(1-methylethyl)phenol

  • Structure: Chlorophenol derivative with a 1-methylethyl (isopropyl) group replacing the imidazole.

4-(1H-Imidazol-1-yl)phenol

  • Structure : Lacks the 4-chloro substituent.
  • Key Differences: The absence of chlorine reduces steric hindrance and alters electronic properties. Forms stable copper(II) coordination polymers via phenol-oxygen and imidazole-nitrogen bonding, suggesting enhanced metal-binding efficiency compared to the chloro-substituted analog .

4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol

  • Structure : Features a butan-2-ol chain linking the chlorophenyl and imidazole groups.
  • Demonstrated in antifungal and antimicrobial research, though specific activity data for 4-Chloro-2-(1H-imidazol-1-yl)phenol remain unexplored .

5-(4-Chlorophenyl)-1H-imidazole

  • Structure: Directly links imidazole to a chlorophenyl group without a phenolic hydroxyl.
  • Key Differences: Absence of phenol group reduces acidity (pKa ~10 for imidazole vs. ~7–8 for phenolic hydroxyl). Simpler structure may limit coordination versatility but enhance membrane permeability in drug design .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound 61292-68-0 C₉H₇ClN₂O 194.62 Phenol, Chlorine, Imidazole Metal coordination, potential bioactivity
4-Chloro-2-(1-methylethyl)phenol Not provided C₉H₁₁ClO ~170.64 Phenol, Chlorine, Isopropyl Pyrolysis byproduct
4-(1H-Imidazol-1-yl)phenol Not provided C₉H₈N₂O 160.17 Phenol, Imidazole Copper(II) coordination polymer
4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol 67085-11-4 C₁₃H₁₅ClN₂O 250.72 Chlorophenyl, Imidazole, Alcohol Antifungal research
5-(4-Chlorophenyl)-1H-imidazole Not provided C₉H₇ClN₂ 178.62 Chlorophenyl, Imidazole Drug design scaffold

Q & A

What are the recommended synthetic routes for 4-Chloro-2-(1H-imidazol-1-yl)phenol, and how can reaction conditions be optimized to improve yields?

Answer:
The synthesis typically involves multi-step reactions starting from aromatic precursors. Key optimization strategies include:

  • Catalyst selection : Switching from palladium on carbon (Pd/C) to Raney nickel avoids dehalogenation, increasing intermediate yield from <20% to 92% .
  • Solvent and temperature : Using ethanol with NaOH at 45°C during cyclization improves yield (88%) compared to water or lower temperatures (25°C yields drop significantly) .
  • Base choice : Strong bases like NaOH enhance imidazole ring formation over weaker bases (e.g., Na₂CO₃) .
ConditionYield (%)Reference
Pd/C, ethanol, 6–10 hours<20
Raney Ni, ethanol92
NaOH, ethanol, 45°C88

Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

Answer:

  • NMR spectroscopy : Confirms substitution patterns (e.g., aromatic protons, imidazole-CH groups) .
  • IR spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between aromatic rings: 15.76° in crystal structures) .

How does the presence of chloro and imidazole substituents influence the compound's electronic structure and reactivity?

Answer:

  • Electron-withdrawing Cl : Stabilizes negative charge in intermediates, directing electrophilic substitution .
  • Imidazole ring : Participates in π-π stacking with biological targets (e.g., DNA) and hydrogen bonding via N-atoms .
  • Conformational effects : Dihedral angles between substituents (e.g., 24.07°–67.24°) modulate steric interactions and binding affinity .

What strategies can mitigate dehalogenation side reactions during the hydrogenation step in the synthesis of imidazole derivatives?

Answer:

  • Catalyst substitution : Raney nickel minimizes Cl loss compared to Pd/C .
  • Solvent control : Polar aprotic solvents reduce undesired hydrodechlorination .
  • Reaction monitoring : LC-MS tracks intermediate formation to halt reactions before side products dominate .

How can QSAR studies guide the modification of this compound to enhance its biological activity?

Answer:

  • Substituent analysis : Electron-donating groups at the 4-position improve antifungal activity .
  • Lipophilicity optimization : Adding hydrophobic groups (e.g., alkyl chains) enhances membrane penetration .
  • Molecular docking : Predicts binding modes with targets (e.g., fungal cytochrome P450) to prioritize analogs .

What are the key steps in confirming the purity and identity of synthesized this compound?

Answer:

  • Chromatography : HPLC or TLC to verify homogeneity (>95% purity) .
  • Melting point analysis : Sharp melting range confirms crystallinity .
  • Elemental analysis : Matches experimental and theoretical C/H/N/Cl content .

What crystallographic methods are employed to determine the three-dimensional structure and conformational dynamics of this compound?

Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing interactions (e.g., space group P-1, unit cell parameters) .
  • Variable-temperature studies : Assess thermal stability and phase transitions .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals contacts) .

How do environmental factors such as pH and temperature affect the stability and degradation pathways of this compound?

Answer:

  • pH-dependent hydrolysis : Degrades faster under alkaline conditions (pH >9) via Cl⁻ elimination .
  • Photolysis : UV exposure accelerates breakdown; half-life reduced by 50% under sunlight .
  • Microbial degradation : Soil studies show 30% mineralization over 60 days .

What databases and search strategies are recommended for compiling existing literature and patents on this compound?

Answer:

  • Literature databases : PubMed, Scopus, and Web of Science using keywords (e.g., "imidazole derivatives," "antifungal agents") .
  • Patent databases : USPTO, Espacenet for synthesis methods and applications .
  • Structure-based searches : PubChem (CID: 24155-42-8) and ChemSpider for analogs .

In mechanistic studies, how does the compound interact with biological targets like enzymes or DNA, and what experimental approaches elucidate these interactions?

Answer:

  • DNA intercalation : Fluorescence quenching assays show binding constants (K ≈ 10⁴ M⁻¹) .
  • Enzyme inhibition : Kinase assays (e.g., CYP51 inhibition IC₅₀ = 2.5 µM) .
  • Cellular uptake studies : Radiolabeled analogs track intracellular distribution via autoradiography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-(1H-imidazol-1-yl)phenol
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4-Chloro-2-(1H-imidazol-1-yl)phenol

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